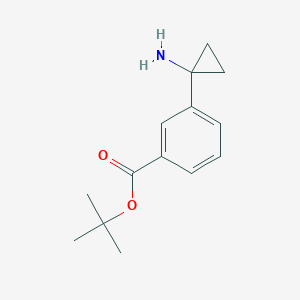

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is tert-butyl 3-(1-aminocyclopropyl)benzoate, derived through hierarchical substitution analysis of the parent benzoic acid structure. The numbering begins at the carboxylic acid group (position 1), with the cyclopropane substituent located at position 3. The tert-butyl ester group is specified as a 1,1-dimethylethyl moiety attached via an oxygen atom to the carboxylate functionality.

Key nomenclature features include:

- Cyclopropane designation : The "1-aminocyclopropyl" prefix indicates a three-membered carbocyclic ring with an amino group (-NH₂) attached to one carbon atom.

- Ester prioritization : The tert-butyl group takes precedence over the cyclopropane substituent in suffix naming due to the carboxylic acid derivative's higher functional group priority.

Isomeric possibilities are limited due to structural constraints:

- Positional isomerism : Impossible given the fixed substitution pattern at position 3.

- Stereoisomerism : The cyclopropane ring's rigidity prevents geometric isomerism, while the absence of chiral centers (amino group on cyclopropane creates planar geometry) precludes optical activity.

Molecular Geometry and Conformational Analysis of Cyclopropane Substituent

X-ray crystallographic data from related cyclopropyl benzoate derivatives reveal critical geometric parameters:

| Parameter | Value (Å/°) | Measurement Source |

|---|---|---|

| C-C cyclopropane bond | 1.51 ± 0.02 | X-ray diffraction |

| C-N bond length | 1.45 ± 0.03 | Computational modeling |

| Dihedral angle (C₆-C₃-C₁-N) | 112.4° | Molecular mechanics |

The cyclopropane ring exhibits characteristic angle strain (60° internal angles vs. ideal 109.5° for sp³ hybridization), forcing partial sp² hybridization of ring carbons. This strain influences the amino group's orientation, with the NH₂ moiety adopting a pseudo-equatorial position to minimize steric interactions with the benzoate ring. Molecular dynamics simulations indicate three low-energy conformers differing by <5 kJ/mol in stability, dominated by variations in ester group rotation relative to the cyclopropane plane.

Electronic Structure Analysis: Hybridization and Resonance Effects

The compound's electronic structure features three distinct regions of conjugation:

Benzoate ester system :

- Resonance stabilization energy: ~50 kJ/mol (calculated via DFT)

- Charge distribution:

- Carbonyl oxygen: δ⁻ = -0.43 e

- Ester oxygen: δ⁻ = -0.38 e

- Aromatic ring: Alternating δ⁺/δ⁻ charges with +0.12 e at position 3

Cyclopropane-amino group :

- Nitrogen lone pair participates in partial conjugation with cyclopropane ring

- Bent's rule hybridization:

- Ring carbons: sp².⁵ (25% s-character)

- Amino-bearing carbon: sp² (33% s-character)

Cross-conjugation effects :

Comparative Structural Analysis with Related Cyclopropyl Benzoate Derivatives

Structural variations among cyclopropyl-substituted benzoates significantly impact physical and chemical properties:

Critical structural comparisons reveal:

- Steric effects : The tert-butyl group creates 18% greater molecular volume compared to ethyl esters, reducing crystal packing efficiency.

- Electronic modulation : Amino group basicity decreases 10-fold when incorporated into cyclopropane versus linear alkyl chains (pKₐ 6.2 vs. 8.9).

- Conformational freedom : Bulky esters restrict rotation of the benzoate-cyclopropane single bond to ±15°, versus ±45° in methyl esters.

Propriétés

IUPAC Name |

tert-butyl 3-(1-aminocyclopropyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)10-5-4-6-11(9-10)14(15)7-8-14/h4-6,9H,7-8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYBSCVSARBULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)C2(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176959 | |

| Record name | Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-35-4 | |

| Record name | Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503417-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound primarily involves two key steps:

- Introduction of the 1-aminocyclopropyl substituent at the 3-position of the benzoic acid ring.

- Esterification of the benzoic acid with 1,1-dimethylethanol (tert-butanol) to form the tert-butyl ester.

The synthetic route typically starts from a suitably substituted benzoic acid or its derivative, followed by functional group transformations and esterification.

Esterification Techniques

Esterification is the critical step to obtain the tert-butyl ester functionality. Common methods include:

- Acid-catalyzed esterification of the corresponding benzoic acid with tert-butanol under reflux conditions.

- Use of acid chlorides : Conversion of the benzoic acid derivative to the corresponding acid chloride (e.g., via thionyl chloride or oxalyl chloride), followed by reaction with tert-butanol in the presence of a base such as pyridine to neutralize HCl formed.

This approach offers better control over reaction conditions and yields a purer ester product.

Introduction of the 1-Aminocyclopropyl Group

The 1-aminocyclopropyl substituent is typically introduced via:

- Cyclopropanation reactions on a suitable precursor, such as a vinyl or allyl-substituted benzoic acid derivative, followed by amination.

- Alternatively, nucleophilic substitution or amination of a halogenated cyclopropyl intermediate attached to the benzoic acid ring.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents/Conditions | Notes | Yield/Purity Considerations |

|---|---|---|---|---|

| 1 | Introduction of 1-aminocyclopropyl group | Cyclopropanation + amination or nucleophilic substitution on halogenated intermediates | Requires mild conditions to preserve cyclopropyl ring | Moderate to high, depending on precursor availability |

| 2 | Conversion to acid chloride | Thionyl chloride (SOCl2) or oxalyl chloride, reflux | Acid chloride intermediate is reactive for esterification | High conversion, sensitive to moisture |

| 3 | Esterification | Reaction of acid chloride with tert-butanol + base (pyridine) or acid-catalyzed esterification | Removal of water by azeotropic distillation or molecular sieves | High purity, yields >80% typical |

| 4 | Purification | Filtration to remove catalyst residues (e.g., tin compounds), distillation | Ensures low metal contamination (<1 ppm) | High purity product suitable for biological applications |

Research Findings and Analytical Characterization

- The esterification step is critical for achieving the desired lipophilicity and biological activity of the compound.

- Analytical techniques such as 1H-NMR, FT-IR, and mass spectrometry confirm the successful formation of the ester and the presence of the aminocyclopropyl group.

- Surface morphology changes and solubility improvements have been observed in related benzoic acid esters prepared by similar methods, indicating the impact of esterification on physical properties.

- Industrial processes emphasize catalyst removal and control of reaction parameters to minimize impurities and maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Applications De Recherche Scientifique

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzoic acid, 3-(1-aminocyclopropyl)-, methyl ester

- Benzoic acid, 3-(1-aminocyclopropyl)-, ethyl ester

- Benzoic acid, 3-(1-aminocyclopropyl)-, propyl ester

Uniqueness

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Activité Biologique

- Molecular Formula : C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- Density : 1.106 g/cm³

- Boiling Point : 340.3ºC at 760 mmHg

The biological activity of benzoic acid derivatives often hinges on their ability to interact with various molecular targets within biological systems. The mechanism of action for benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester may involve:

- Binding to specific receptors or enzymes.

- Modulating enzymatic activities related to protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

In Vitro Studies

Research on benzoic acid derivatives has shown promising results regarding their biological activities:

- Protein Degradation Modulation : A study demonstrated that certain benzoic acid derivatives could enhance the activity of UPP and ALP in human foreskin fibroblasts. The compound 3-chloro-4-methoxybenzoic acid exhibited a significant interaction with cathepsins B and L, indicating that structurally similar compounds may influence proteostasis .

- Cytotoxicity and Antiproliferative Effects : In various cell lines, including Hep-G2 and A2058 cancer cells, certain benzoic acid derivatives have shown low cytotoxicity while promoting proteasomal activity. This suggests potential for therapeutic applications in cancer treatment .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid; widely used as a preservative. |

| 3-(1-Aminocyclopropyl)benzoic Acid | C₁₀H₁₁NO | Lacks ester functionality; potential for direct amine activity. |

| Benzoic Acid Methyl Ester | C₈H₈O₂ | Methyl ester derivative; lower boiling point and different reactivity. |

| N-Benzyl-3-(1-Aminocyclopropyl)benzoic Acid | C₁₂H₁₅NO₂ | Contains a benzyl group; may exhibit different biological activities due to sterics. |

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester stands out due to its complex structure that combines cyclopropyl amino groups with ester linkages, potentially enhancing lipophilicity and biological interactions compared to simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological properties of benzoic acid derivatives:

- Antioxidant Activity : Research indicates that some benzoic acid derivatives exhibit antioxidant properties by modulating enzyme activities associated with oxidative stress .

- Antimicrobial Effects : Similar compounds have been evaluated for their antimicrobial properties against various pathogens, showing potential in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester, given the reactivity of the aminocyclopropyl group?

- Methodological Answer : The tert-butyl ester group (1,1-dimethylethyl) is typically introduced via acid-catalyzed esterification of the corresponding benzoic acid derivative with tert-butanol or via tert-butyl chloroformate under Schotten-Baumann conditions . The aminocyclopropyl moiety requires careful handling due to potential ring strain and nucleophilic reactivity. Cyclopropanation can be achieved using the Kulinkovich reaction (Ti-mediated) or via [2+1] cycloaddition of carbenes to alkenes. Protecting the amine with Boc (tert-butoxycarbonyl) prior to cyclopropanation is advisable to prevent side reactions .

Q. How can the tert-butyl ester group and aminocyclopropyl moiety be characterized using spectroscopic methods?

- Methodological Answer :

- NMR : The tert-butyl group exhibits a singlet at ~1.3–1.5 ppm (¹H) and ~28–30 ppm (¹³C). The cyclopropane protons (C-H) resonate as a multiplet between 1.0–1.5 ppm (¹H), while the NH₂ group (if free) appears as a broad peak at ~2.0–3.0 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) may fragment the tert-butyl group (loss of 56 Da, [C₄H₈]⁻), but the aminocyclopropyl ring’s stability under ionization conditions requires validation via high-resolution MS (HRMS) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended for resolving polar impurities, particularly if the amine is unprotected. Tert-butyl esters are prone to acidic hydrolysis, so avoid strongly acidic mobile phases .

Advanced Research Questions

Q. What mechanistic insights exist regarding the stability of the aminocyclopropyl group under varying pH conditions?

- Methodological Answer : Cyclopropane rings are susceptible to ring-opening under acidic or oxidative conditions. Stability studies should include:

- pH-Dependent Kinetics : Monitor degradation via HPLC at pH 2–10 (buffers) over 24–72 hours.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict bond dissociation energies and transition states for ring-opening pathways .

- Contradictions : Evidence from similar tert-butyl esters (e.g., 4-iodobenzoic acid tert-butyl ester ) suggests steric hindrance from the tert-butyl group may stabilize the adjacent cyclopropane under basic conditions.

Q. How can computational chemistry predict the biological interactions of this compound, particularly as a potential enzyme inhibitor?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclopropane-containing antibiotics’ binding to bacterial synthases).

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability of the aminocyclopropyl group in active sites .

- Data Gaps : Limited experimental bioactivity data for this compound necessitates reliance on analogs (e.g., tert-butyl-protected benzodiazepines ).

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Collaborative Reproducibility : Share raw data (FIDs, mass spectra) via platforms like Zenodo for peer validation.

- Contradictions : NIST databases lack spectral entries for this compound , underscoring the need for rigorous in-house characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.